

# 1-methylazepan-4-one Hydrochloride chemical structure and properties

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## Compound of Interest

Compound Name:	1-methylazepan-4-one Hydrochloride
Cat. No.:	B025934

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## An In-depth Technical Guide to 1-methylazepan-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-methylazepan-4-one Hydrochloride**, also known by its CAS number 19869-42-2, is a heterocyclic compound with significant applications in pharmaceutical research and development.<sup>[1][2]</sup> It serves as a key intermediate in the synthesis of various pharmaceutical agents, most notably the antihistamine Azelastine.<sup>[3]</sup> Furthermore, it has been identified as a pan-Pim kinase inhibitor with the designation CX-6258, highlighting its potential in oncology research.<sup>[1][2][4]</sup> This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

## Chemical Structure and Properties

**1-methylazepan-4-one Hydrochloride** is the hydrochloride salt of 1-methylazepan-4-one. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The structure features a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.<sup>[5]</sup> The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.<sup>[1]</sup>

## Chemical Structure:

- IUPAC Name: 1-methylazepan-4-one;hydrochloride[6]
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>ClNO[6][7][8]
- Molecular Weight: 163.65 g/mol [7][8]
- CAS Number: 19869-42-2[6]
- SMILES: CN1CCCC(=O)CC1.Cl[6]

## Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of **1-methylazepan-4-one Hydrochloride**.

Property	Value	Source
Appearance	Colorless to light yellow or brown solid	[1][8]
Melting Point	115-120 °C	ChemicalBook
Boiling Point	97-100 °C	ChemicalBook
Solubility	Slightly soluble in chloroform (with heating) and DMSO. The hydrochloride form enhances water solubility.	ChemicalBook,[1]
Purity	Typically ≥95%	[7][8]

## Predicted Spectroscopic Data:

While experimental spectra are not readily available in the public domain, the expected spectral characteristics can be predicted based on the molecule's structure.[5]

Spectroscopy	Predicted Characteristics
<sup>1</sup> H NMR	A singlet for the N-methyl protons. Complex multiplets for the methylene protons of the azepane ring.
<sup>13</sup> C NMR	A signal for the carbonyl carbon (ketone). Distinct signals for the azepane ring methylene carbons and the N-methyl carbon.
IR Spectroscopy	A strong absorption band for the C=O stretch (ketone) around 1700-1720 cm <sup>-1</sup> . A broad band for the N-H stretch of the ammonium salt. C-N and C-H stretching vibrations.[5]
Mass Spectrometry	The free base (1-methylazepan-4-one) has a monoisotopic mass of 127.0997 Da. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[5]

## Experimental Protocols

### Synthesis of 1-methylazepan-4-one Hydrochloride

Several synthetic routes to **1-methylazepan-4-one Hydrochloride** have been reported, primarily in patent literature. One common method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and salt formation. Another approach starts from N-methyl-2-pyrrolidone.[9]

Example Synthetic Scheme (Dieckmann Condensation Approach):

A detailed, step-by-step experimental protocol is not available in peer-reviewed literature. The following is a generalized procedure based on patent descriptions.[9]

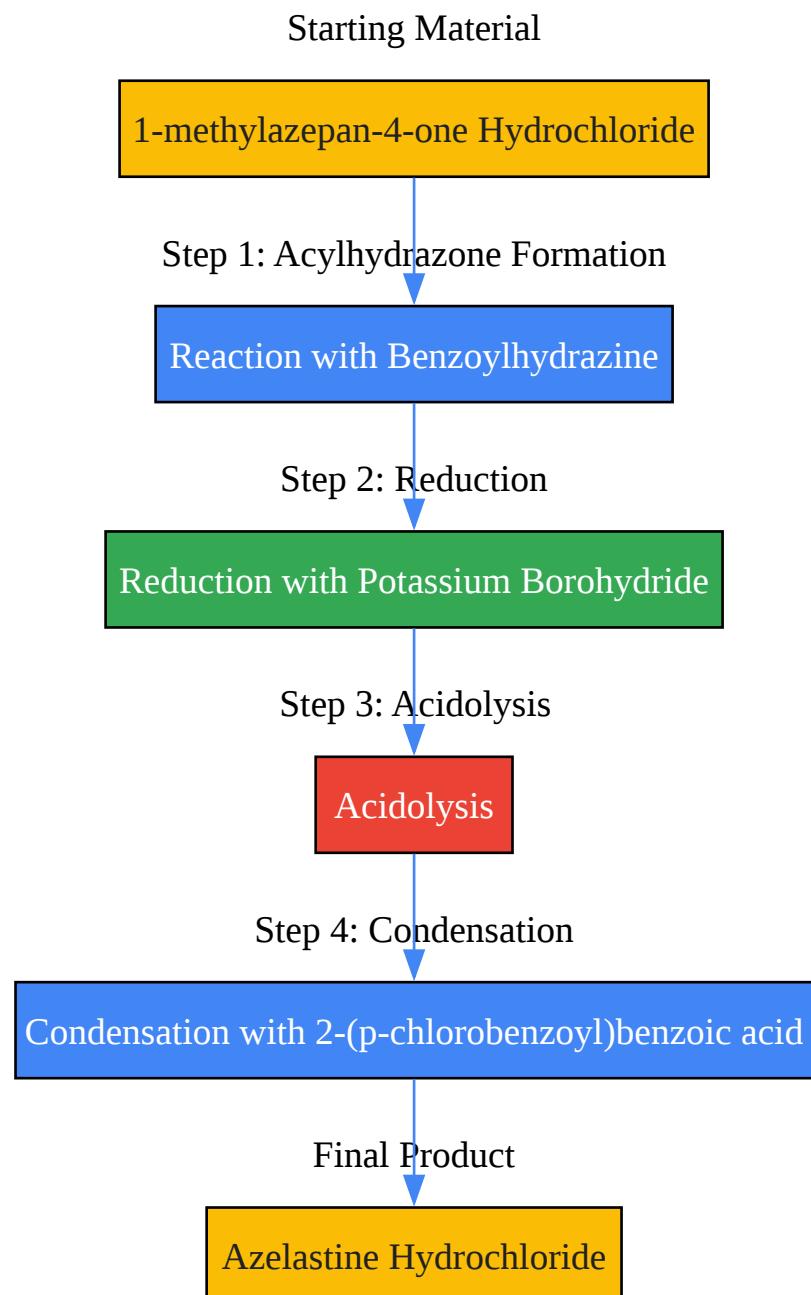
- **Diester Formation:** 4-methylaminobutyric acid hydrochloride is esterified and then reacted with methyl acrylate in the presence of a base like triethylamine to form the corresponding diester.

- Dieckmann Condensation: The diester undergoes intramolecular cyclization in the presence of a strong base (e.g., potassium tert-butoxide) to form a  $\beta$ -keto ester.
- Hydrolysis and Decarboxylation: The resulting cyclic  $\beta$ -keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 1-methylazepan-4-one.
- Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate **1-methylazepan-4-one Hydrochloride**, which is then collected by filtration and dried.

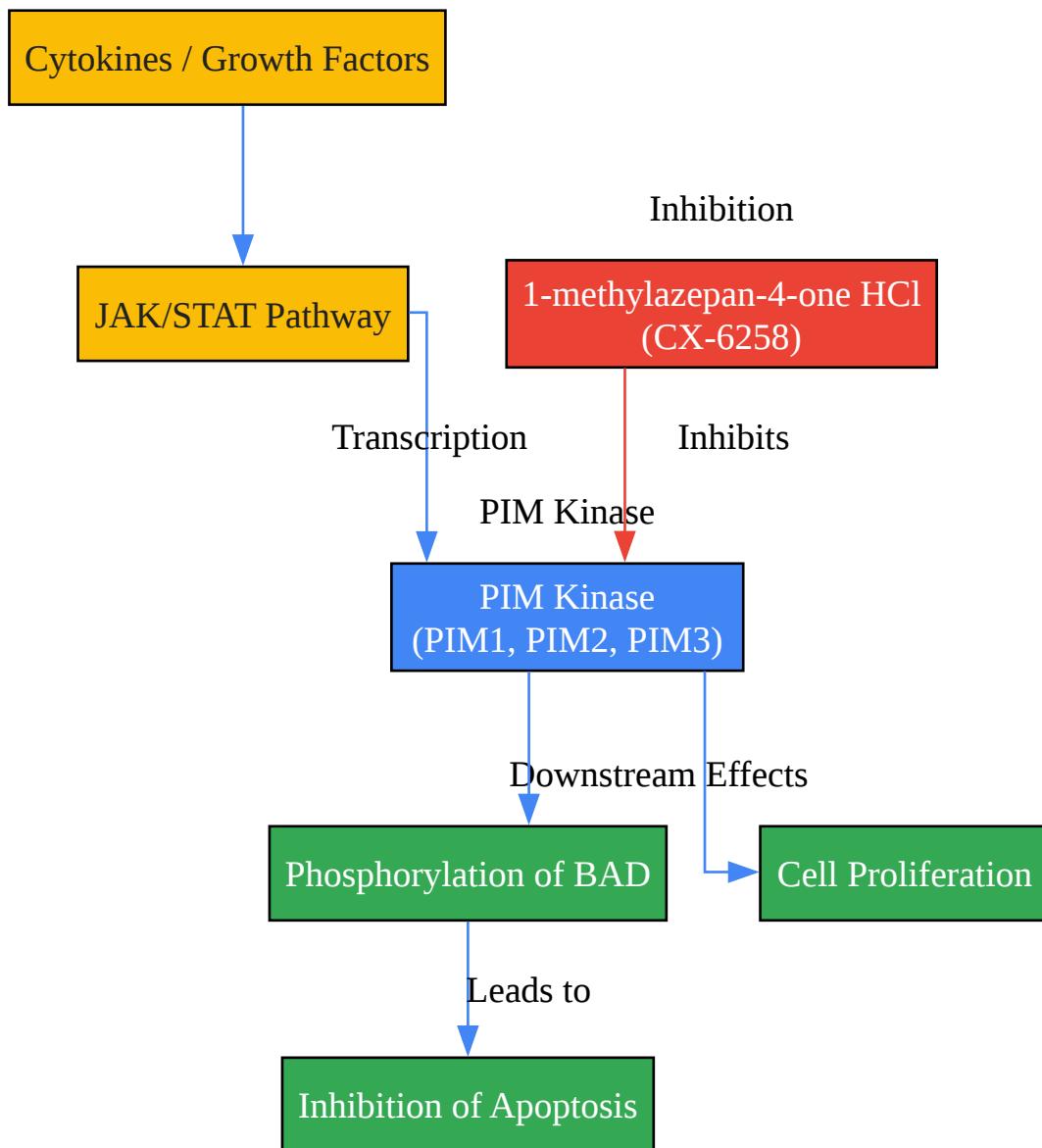
## Synthesis of Azelastine from **1-methylazepan-4-one Hydrochloride**

**1-methylazepan-4-one Hydrochloride** is a key starting material for the synthesis of the antihistamine Azelastine.[\[3\]](#)

Experimental Workflow for Azelastine Synthesis:



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